Alkyne Cholesterol

Hedgehog signaling Cholesterol auxotrophy Probe validation

Alkyne Cholesterol is a synthetic derivative of cholesterol featuring a terminal alkyne handle, typically at the C-19 or C-27 position, which enables bioorthogonal detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modification preserves the native sterol backbone, allowing the probe to faithfully mimic cholesterol in cellular membranes, enzymatic processing, and trafficking pathways.

Molecular Formula C26H40O
Molecular Weight 368.6 g/mol
Cat. No. B15573288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkyne Cholesterol
Molecular FormulaC26H40O
Molecular Weight368.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H40O/c1-5-6-7-8-18(2)22-11-12-23-21-10-9-19-17-20(27)13-15-25(19,3)24(21)14-16-26(22,23)4/h1,9,18,20-24,27H,6-8,10-17H2,2-4H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1
InChIKeyXKTTVPVQZLOVKH-XSLNCIIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alkyne Cholesterol: A Bioorthogonal Cholesterol Mimetic for Traceable Sterol Research and Procurement


Alkyne Cholesterol is a synthetic derivative of cholesterol featuring a terminal alkyne handle, typically at the C-19 or C-27 position, which enables bioorthogonal detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This modification preserves the native sterol backbone, allowing the probe to faithfully mimic cholesterol in cellular membranes, enzymatic processing, and trafficking pathways [2]. Unlike intrinsically fluorescent or radiolabeled cholesterol analogs, Alkyne Cholesterol provides a modular platform for post-fixation labeling, enabling multi-modal detection (e.g., fluorescence microscopy, mass spectrometry, and TLC) from a single experiment [3]. This versatility positions it as a procurement priority for laboratories seeking a single, validated tool to dissect cholesterol metabolism, subcellular localization, and protein interactions without the limitations of pre-conjugated reporters.

Workflow Bioorthogonal sterol labeling via CuAAC click chemistry
Detection Multi-modal: fluorescence, MS, TLC from single sample
Selection context Reported native mimicry without pre-conjugated reporters

Why Generic Cholesterol Analogs Cannot Substitute for Alkyne Cholesterol in Critical Assays


Generic cholesterol analogs fail to meet the experimental demands of modern lipid biology due to inherent limitations that Alkyne Cholesterol is specifically engineered to overcome. Intrinsically fluorescent sterols like dehydroergosterol (DHE) or BODIPY-cholesterol introduce bulky, hydrophobic fluorophores that significantly alter membrane partitioning, lipid-protein interactions, and intracellular trafficking kinetics, leading to artifactual results [1]. Conversely, radioisotopic tracers (e.g., [³H]-cholesterol) provide quantitative metabolic flux data but cannot report spatial distribution at subcellular resolution. Furthermore, the fidelity of any cholesterol analog is not guaranteed; a comparative study of diazirine alkyne probes revealed that only a subset (e.g., LKM38) properly rescued cholesterol-auxotrophic cell growth and regulated homeostatic pathways, underscoring that minor structural modifications can severely impair biological mimicry [2]. Alkyne Cholesterol, particularly the well-validated C-19 and C-27 variants, has been empirically demonstrated to bypass these issues by acting as a genuine substrate for cholesterol-metabolizing enzymes and transporters across species [3], thereby providing a single, reliable platform for both quantitative and spatial analysis.

Fluorescent sterol analogs (e.g., BODIPY-cholesterol) may introduce bulky fluorophores that alter membrane partitioning and trafficking kinetics.
Radiolabeled tracers provide metabolic flux data but lack subcellular spatial resolution; multi-modal correlation may be limited.
Diazirine alkyne probes show variable functional rescue; minor structural modifications may impair biological mimicry, making direct substitution risky.

Quantitative Differentiation of Alkyne Cholesterol: Evidence-Based Procurement Guide


Fidelity in Hedgehog Signaling and Auxotrophic Rescue vs. Non-Functional Diazirine Analogs

In a head-to-head functional study, C-19 Alkyne Cholesterol demonstrated complete biological mimicry by rescuing the growth of cholesterol-auxotrophic cells and faithfully recapitulating Hedgehog (Hh) signal transduction, a process highly sensitive to sterol structure. This contrasts sharply with many diazirine alkyne cholesterol probes (e.g., trans-sterol, KK174, KK175), which failed to support growth or regulate cholesterol homeostatic pathways. Only one diazirine probe, LKM38, exhibited comparable fidelity, highlighting the superior and validated native mimicry of Alkyne Cholesterol [1].

Hh signaling fidelity
Head-to-head
Functional rescue and Hh transduction vs. 3 of 4 diazirine probes non-functional
Supports sterol mimicry context in auxotrophic rescue models
Only LKM38 showed comparable fidelity among diazirine set
Hedgehog signaling Cholesterol auxotrophy Probe validation

Enzymatic Recognition: Equivalent Affinity to Natural Substrate Across Species

A comprehensive enzymatic analysis demonstrated that Alkyne Cholesterol is recognized as a substrate by a panel of cholesterol-modifying enzymes with affinity indistinguishable from the natural substrate. This includes cholesterol oxidases, hydroxylases, and acyl-CoA cholesterol acyltransferases (ACATs) from diverse species (Brevibacterium, yeast, rat, human) in both in vitro and in vivo assays [1]. The generation of expected metabolites confirms that the alkyne modification does not impede enzymatic processing.

Enzyme substrate affinity
Class-level
Equivalent to native cholesterol
Supports metabolic flux tracer context across species
Oxidases, hydroxylases, ACATs tested; class-level inference
Cholesterol metabolism Enzyme kinetics In vitro assay

NPC1L1-Dependent Absorption Quantification in Intestinal Epithelial Cells

The uptake and trafficking of 27-Alkyne Cholesterol via the NPC1L1 pathway, the target of the cholesterol-lowering drug Ezetimibe, was quantitatively characterized. In human intestinal Caco2 cells, Ezetimibe significantly inhibited Alkyne Cholesterol esterification, confirming NPC1L1 dependence. Critically, in an in vivo mouse model of intestinal absorption, the presence of Ezetimibe reduced total Alkyne Cholesterol uptake by approximately 75% [1]. This direct quantification establishes Alkyne Cholesterol as a validated non-radioactive tracer for measuring cholesterol absorption.

NPC1L1 uptake quantification
Head-to-head
~75% reduction with Ezetimibe
Reported absorption endpoint context in intestinal models
In vivo mouse loop + Caco2 cell data
Intestinal absorption Cholesterol transport NPC1L1

Enhanced Detection Sensitivity and Super-Resolution Compatibility via Optimized Click Chemistry

While traditional fluorescent cholesterol analogs (e.g., BODIPY-cholesterol) suffer from signal quenching and limited resolution due to bulky fluorophores, Alkyne Cholesterol enables post-fixation labeling with bright, photostable azide dyes. The introduction of a copper-chelating picolyl azide reporter strongly increased signal intensity, enabling the detection of Alkyne Cholesterol at endoplasmic reticulum (ER)-lipid droplet contact sites using super-resolution Stimulated Emission Depletion (STED) microscopy, a level of spatial resolution not achievable with many direct fluorescent conjugates [1].

Super-resolution detection
Reported
STED imaging at ER–lipid droplet contacts
Supports high-resolution trafficking pathway review
Picolyl azide reporter enhances signal; comparison to BODIPY analogs
Super-resolution microscopy STED Click chemistry Lipid droplets

Cross-Platform Detection: Simultaneous Quantification by MS, TLC, and Fluorescence

Alkyne Cholesterol is uniquely positioned for multi-modal analysis, a feature not shared by single-mode probes like fluorescent sterols or radioactive isotopes. From a single experimental sample, the alkyne handle enables detection by fluorescence microscopy (after click reaction), mass spectrometry, and thin-layer chromatography/fluorography [1]. This cross-platform compatibility allows for the direct correlation of subcellular localization with quantitative metabolomic data, providing a more comprehensive view of cholesterol biology.

Multi-platform detection
Reported
Fluorescence, MS, TLC from one experiment
Enables cross-platform correlation without multiple probes
Streamlines workflow; reduces reagent complexity
Multi-omics Lipidomics Method validation

Subcellular Distribution Profile: Validated Localization to Key Metabolic Organelles

Fluorescence microscopy using Alkyne Cholesterol has provided a validated map of its subcellular distribution, detecting the probe in the Golgi apparatus, plasma membrane, endoplasmic reticulum (ER), and mitochondria [1]. This distribution profile closely matches that of native cholesterol and serves as a benchmark for evaluating the fidelity of new probes. In contrast, many fluorescent analogs exhibit altered trafficking, accumulating aberrantly in lysosomes or failing to reach certain organelles.

Subcellular distribution
Reported
Golgi, PM, ER, mitochondria colocalization
Matches expected native sterol localization profile
Provides baseline for trafficking perturbation studies
Subcellular trafficking Organelle imaging Cholesterol pools

Optimal Research and Industrial Use Cases for Alkyne Cholesterol Based on Quantitative Evidence


Investigating NPC1L1-Dependent Intestinal Cholesterol Absorption and Drug Screening

Researchers studying intestinal cholesterol absorption can use Alkyne Cholesterol as a non-radioactive tracer to quantify NPC1L1-mediated uptake. Its validation in both in vitro (Caco2 cells) and in vivo (mouse intestine) models, with a demonstrated ~75% reduction in uptake by the NPC1L1 inhibitor Ezetimibe, makes it a direct replacement for laborious radioactive cholesterol absorption assays [1].

High-Resolution Trafficking Studies Using Super-Resolution (STED) Microscopy

For studies requiring nanometer-scale resolution of cholesterol trafficking pathways, Alkyne Cholesterol is the superior choice. Its small size and post-fixation labeling with optimized picolyl azide reporters enable super-resolution imaging of cholesterol at ER-lipid droplet contact sites, a feat not reliably achievable with bulkier fluorescent cholesterol analogs [1].

Quantitative Enzymology of Cholesterol-Modifying Enzymes

Alkyne Cholesterol serves as a validated substrate for in vitro enzymatic assays of cholesterol oxidases, hydroxylases, and acyltransferases. Its affinity is equivalent to native cholesterol, allowing researchers to establish click chemistry-based assays that combine the quantitative precision of radiolabeled assays with the convenience and safety of non-radioactive detection [1].

Functional Studies of Hedgehog Signaling and Sterol Sensing

In Hedgehog pathway research, Alkyne Cholesterol is a uniquely validated tool. It has been proven to rescue cholesterol auxotrophy and faithfully recapitulate Hh signaling, a stringent functional test that many structurally similar probes fail [1]. This makes it an essential reagent for dissecting the sterol-dependent steps of Hh signal transduction.

Application
Selection Property
Validation Focus
Intestinal cholesterol absorption research (NPC1L1 pathway)
Non-radioactive tracer with reported NPC1L1-dependent uptake response
Ezetimibe-sensitive uptake quantification
Super-resolution cholesterol trafficking studies
Post-fixation STED imaging compatibility with picolyl azide reporters
ER-lipid droplet contact site resolution
Cholesterol enzyme kinetics and metabolic flux assays
Reported equivalent substrate affinity to native cholesterol
Non-radioactive metabolic flux measurement
Hedgehog signaling and sterol sensing research
Functional rescue and Hh transduction fidelity in auxotrophic models
Probe fidelity versus non-functional analogs
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